molecular formula C8H9NOS B14376728 N-Hydroxy-N-methylbenzenecarbothioamide CAS No. 89861-45-0

N-Hydroxy-N-methylbenzenecarbothioamide

Cat. No.: B14376728
CAS No.: 89861-45-0
M. Wt: 167.23 g/mol
InChI Key: YUPPELVWCBEYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-methylbenzenecarbothioamide is an organic compound with the molecular formula C8H9NOS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with a hydroxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-N-methylbenzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzenecarbothioamide with hydroxylamine and methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Benzenecarbothioamide is dissolved in a suitable solvent such as ethanol.
  • Hydroxylamine hydrochloride is added to the solution, followed by the addition of a base like sodium hydroxide to generate the free hydroxylamine.
  • Methyl iodide is then added to the reaction mixture, and the reaction is allowed to proceed at room temperature for several hours.
  • The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

    Substitution: The hydroxy and methyl groups on the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzenecarbothioamides.

Scientific Research Applications

N-Hydroxy-N-methylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The hydroxy and methyl groups on the nitrogen atom play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-methylbenzenecarbothioamide: Similar structure but with a hydroxy group at the para position.

    N-Hydroxy-N-phenylbenzenecarbothioamide: Similar structure but with a phenyl group instead of a methyl group.

    N-Methylbenzenecarbothioamide: Lacks the hydroxy group on the nitrogen atom.

Uniqueness

N-Hydroxy-N-methylbenzenecarbothioamide is unique due to the presence of both hydroxy and methyl groups on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

89861-45-0

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

N-hydroxy-N-methylbenzenecarbothioamide

InChI

InChI=1S/C8H9NOS/c1-9(10)8(11)7-5-3-2-4-6-7/h2-6,10H,1H3

InChI Key

YUPPELVWCBEYPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.